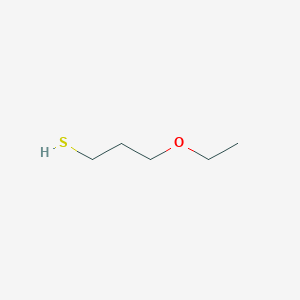
3-Ethoxypropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a thiol derivative commonly used in various industries for its distinct aroma and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropane-1-thiol typically involves the reaction of 3-chloropropanol with sodium ethoxide, followed by the addition of hydrogen sulfide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques ensures high purity and yield.
化学反応の分析
Types of Reactions
3-Ethoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol compounds.
科学的研究の応用
3-Ethoxypropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving thiol recognition and thiol-addition reactions.
Medicine: Investigated for its potential antioxidant properties and role in oxidative stress-related disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-Ethoxypropane-1-thiol involves its interaction with thiol groups in proteins and enzymes. It can modulate redox states and participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses. The compound’s ability to form disulfide bonds plays a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
3-Mercaptopropanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanethiol: Contains an ethoxy group but differs in the position of the thiol group.
Propane-1-thiol: Lacks the ethoxy group and has a simpler structure.
Uniqueness
3-Ethoxypropane-1-thiol is unique due to its specific combination of an ethoxy group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specialized applications where both functionalities are required.
特性
分子式 |
C5H12OS |
|---|---|
分子量 |
120.22 g/mol |
IUPAC名 |
3-ethoxypropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |
InChIキー |
IKFDXXOHGZTPOP-UHFFFAOYSA-N |
正規SMILES |
CCOCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


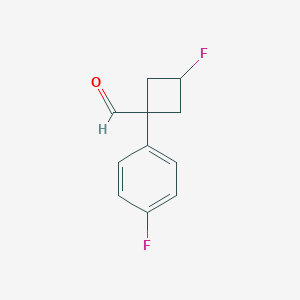
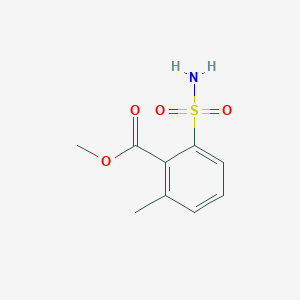

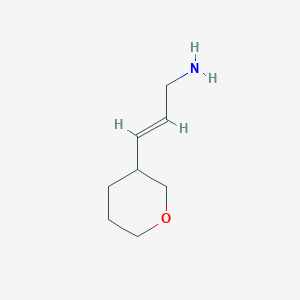



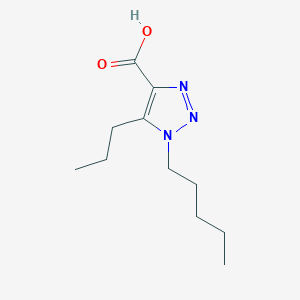
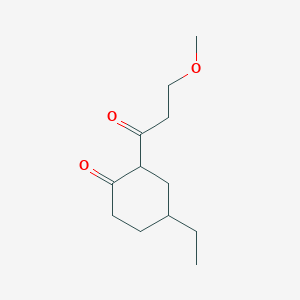
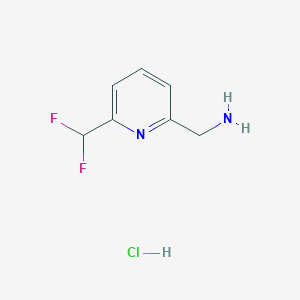
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
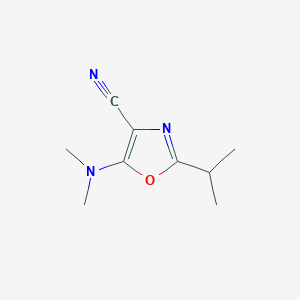
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)
